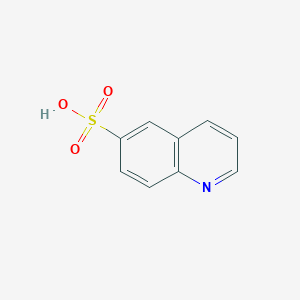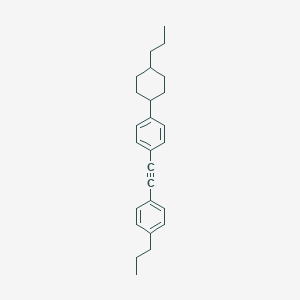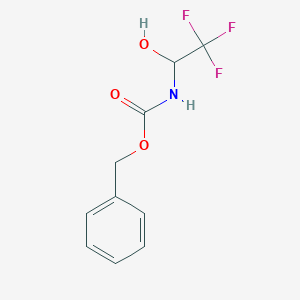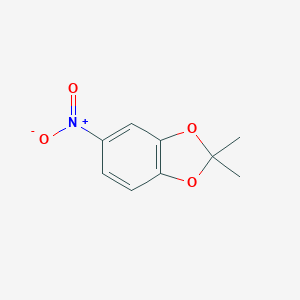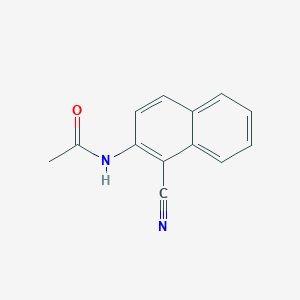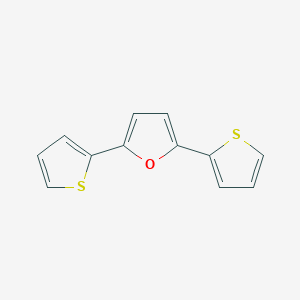
2,5-Di-(2'-thienyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Di-(2'-thienyl)furan (DTF) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound has been synthesized using a variety of methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,5-Di-(2'-thienyl)furan is not fully understood, but it is believed to involve the inhibition of cell growth and the induction of apoptosis in cancer cells. 2,5-Di-(2'-thienyl)furan has been shown to induce cell cycle arrest in the G1 phase and the upregulation of p21 and p27, which are cell cycle regulators. 2,5-Di-(2'-thienyl)furan has also been shown to induce the activation of caspase-3, which is a key mediator of apoptosis.
Efectos Bioquímicos Y Fisiológicos
2,5-Di-(2'-thienyl)furan has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, and the activation of caspase-3. 2,5-Di-(2'-thienyl)furan has also been shown to have antioxidant properties, which may contribute to its potential applications as an anticancer agent. In addition, 2,5-Di-(2'-thienyl)furan has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-Di-(2'-thienyl)furan in lab experiments is its unique chemical structure, which allows for the synthesis of a variety of derivatives and analogs. This makes it a versatile building block for the synthesis of organic semiconductors and other compounds with potential applications in various fields. One of the limitations of using 2,5-Di-(2'-thienyl)furan in lab experiments is its low solubility in common solvents, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on 2,5-Di-(2'-thienyl)furan, including the development of new synthesis methods, the synthesis of new derivatives and analogs, and the investigation of its potential applications as an anticancer agent and as a fluorescent probe for the detection of biomolecules. In addition, further studies are needed to fully understand the mechanism of action of 2,5-Di-(2'-thienyl)furan and its potential applications in various fields.
Conclusion:
In conclusion, 2,5-Di-(2'-thienyl)furan is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound has been synthesized using a variety of methods and has been extensively studied for its biochemical and physiological effects. Further research is needed to fully understand the potential applications of 2,5-Di-(2'-thienyl)furan and to develop new derivatives and analogs for use in various fields.
Métodos De Síntesis
2,5-Di-(2'-thienyl)furan can be synthesized using a variety of methods, including Suzuki coupling, Stille coupling, and Heck coupling. The most commonly used method for synthesizing 2,5-Di-(2'-thienyl)furan is the Suzuki coupling method, which involves the reaction of 2-bromo-5-(2'-thienyl)furan with 2-thienylboronic acid in the presence of a palladium catalyst. This method has been shown to yield high purity and high yield of 2,5-Di-(2'-thienyl)furan.
Aplicaciones Científicas De Investigación
2,5-Di-(2'-thienyl)furan has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and biochemistry. In the field of organic electronics, 2,5-Di-(2'-thienyl)furan has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of electronic devices such as solar cells and light-emitting diodes. In the field of optoelectronics, 2,5-Di-(2'-thienyl)furan has been used as a sensitizer in dye-sensitized solar cells, which have potential applications in the development of low-cost and efficient solar cells. In the field of biochemistry, 2,5-Di-(2'-thienyl)furan has been studied for its potential applications as an anticancer agent and as a fluorescent probe for the detection of biomolecules.
Propiedades
Número CAS |
88089-34-3 |
|---|---|
Nombre del producto |
2,5-Di-(2'-thienyl)furan |
Fórmula molecular |
C12H8OS2 |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
2,5-dithiophen-2-ylfuran |
InChI |
InChI=1S/C12H8OS2/c1-3-11(14-7-1)9-5-6-10(13-9)12-4-2-8-15-12/h1-8H |
Clave InChI |
FEBXMKWMRKJKKW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=CC=C(O2)C3=CC=CS3 |
SMILES canónico |
C1=CSC(=C1)C2=CC=C(O2)C3=CC=CS3 |
Otros números CAS |
88089-34-3 |
Sinónimos |
2,5-di-(2'-thienyl)furan 2,5-DiTF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



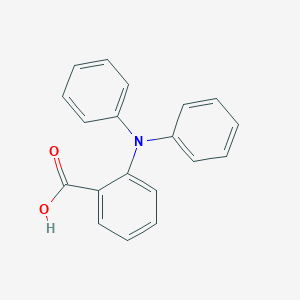
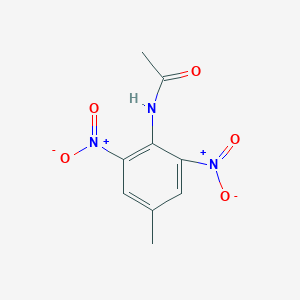
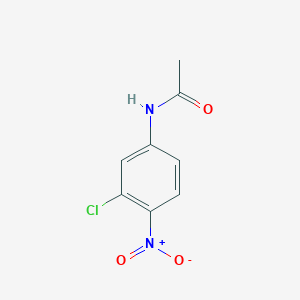
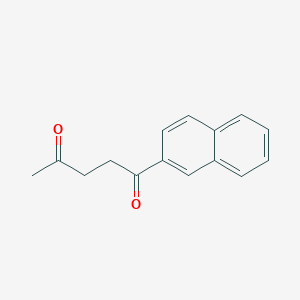
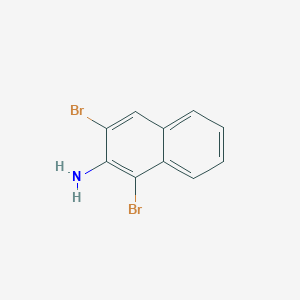
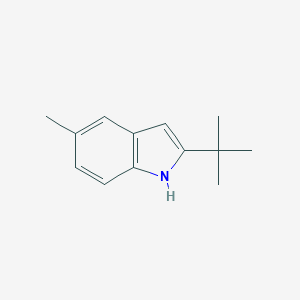
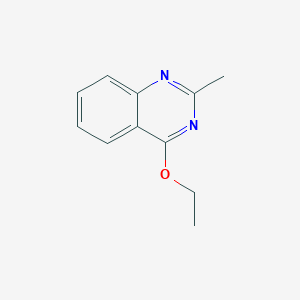
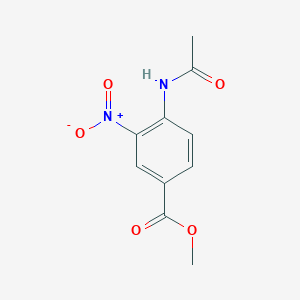
![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)
